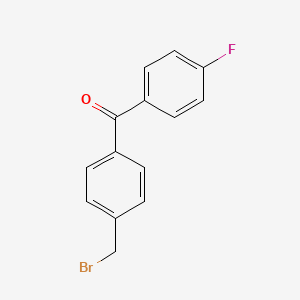

4-(4-Fluorobenzoyl)benzyl bromide

Description

Overview of the Chemical Entity within Contemporary Organic Synthesis Research

4-(4-Fluorobenzoyl)benzyl bromide belongs to the class of compounds known as α-bromo ketones or phenacyl bromides. wikipedia.org These compounds are characterized by a ketone functional group with a bromine atom on the adjacent (alpha) carbon. Phenacyl bromides are recognized as valuable intermediates in organic synthesis, particularly for the construction of various heterocyclic compounds. sci-hub.ru The synthesis of such molecules often involves the reaction of acetophenone (B1666503) with bromine. wikipedia.org In the case of this compound, the core structure is a benzophenone (B1666685) that has been brominated at the benzylic position.

The presence of the ketone and the bromine on the benzylic carbon provides two reactive sites, allowing for a range of chemical transformations. The general synthesis of phenacyl bromides can be achieved through the bromination of the corresponding ketone, such as acetophenone, in a suitable solvent like ether or acetic acid. orgsyn.org More contemporary methods include the K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water, offering a greener alternative. rsc.org

Significance of Benzyl (B1604629) Halides in the Construction of Complex Molecular Architectures

Benzyl halides, including benzyl bromide, are fundamental reagents in organic synthesis, prized for their ability to introduce the benzyl group into a wide array of molecules. wikipedia.org This functional group can serve as a protecting group for alcohols and carboxylic acids, which can be later removed under specific conditions. wikipedia.org

The reactivity of benzyl halides stems from the stability of the resulting benzyl carbocation, which is stabilized by resonance, allowing the positive charge to be delocalized over the benzene (B151609) ring. This stability facilitates nucleophilic substitution reactions through both SN1 and SN2 pathways. oup.com The choice of solvent and the nature of the nucleophile can influence which pathway is favored. oup.com Benzyl halides are key electrophiles in a variety of reactions, including nucleophilic substitutions, cross-coupling reactions, and radical reactions, making them indispensable for building complex molecular structures. Their reactivity can be further enhanced in the presence of catalysts like sodium iodide, which generates the more reactive benzyl iodide in situ. wikipedia.org

Table 1: Synthetic Reactions Involving Benzyl Halides

| Reaction Type | Description |

| Nucleophilic Substitution (SN1/SN2) | Reaction with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. |

| Williamson Ether Synthesis | Reaction with alkoxides to form benzyl ethers. |

| Formation of Benzyl Esters | Reaction with carboxylates to form benzyl esters, often used as protecting groups. |

| Grignard Reagent Formation | Reaction with magnesium to form benzylmagnesium halides for subsequent reactions with electrophiles. |

| Cross-Coupling Reactions | Participation in reactions like Suzuki, Heck, and Sonogashira couplings to form new C-C bonds. |

| Radical Reactions | Can undergo radical-mediated transformations for C-H functionalization. rsc.org |

Strategic Importance of Fluorinated Benzoyl Moieties in Advanced Chemical Transformations

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The high electronegativity of fluorine creates a strong, polarized carbon-fluorine bond. This can influence the electronic nature of the entire molecule, affecting its reactivity and stability. nih.gov In medicinal chemistry, the substitution of hydrogen with fluorine is a common strategy to enhance the metabolic stability and bioavailability of drug candidates. nih.gov

The fluorinated benzoyl moiety in this compound is a key feature. Benzophenones, the parent structure, are widely used as building blocks in organic chemistry. google.com The addition of a fluorine atom to the benzoyl ring can direct the course of further chemical reactions and impart unique properties to the final products. For instance, fluorinated benzophenones are precursors to fluorinated analogues of important dyes like fluorescein (B123965) and rhodamine. nih.gov The synthesis of fluorinated benzophenones can be achieved through methods like Friedel–Crafts acylation. tandfonline.com The presence of the fluorine atom can also be leveraged in the synthesis of high-performance polymers like polyetheretherketone (PEEK). google.com

Current Research Landscape and Academic Investigation Trajectories

The current research landscape indicates a strong interest in the development of novel synthetic methodologies for the functionalization of benzylic C-H bonds. rsc.orgnih.govresearchgate.net These methods, often employing photoredox or transition-metal catalysis, aim to create new carbon-carbon and carbon-heteroatom bonds in a more efficient and selective manner. rsc.orgnih.gov This trend highlights the ongoing importance of benzyl-containing compounds as synthetic intermediates.

Furthermore, there is a significant focus on the synthesis and application of fluorinated organic compounds. nih.govmdpi.com Research is actively exploring new ways to incorporate fluorine into complex molecules to modulate their properties for applications in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov The synthesis of fluorinated polyurethanes and other polymers demonstrates the industrial relevance of this research area. mdpi.com

Investigations into α-bromo ketones, like phenacyl bromide, continue to reveal their versatility as precursors for a wide range of heterocyclic compounds through multicomponent reactions. sci-hub.ru The reactivity of the α-bromo ketone functionality allows for its participation in various cyclization and condensation reactions to build complex molecular frameworks. libretexts.orglibretexts.orgacs.org The trajectory of this research points towards the development of more sophisticated building blocks, like this compound, which combine multiple reactive features to streamline the synthesis of novel and functional molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10BrFO |

|---|---|

Molecular Weight |

293.13 g/mol |

IUPAC Name |

[4-(bromomethyl)phenyl]-(4-fluorophenyl)methanone |

InChI |

InChI=1S/C14H10BrFO/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(16)8-6-12/h1-8H,9H2 |

InChI Key |

WXLLULZQLLBAAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Fluorobenzoyl Benzyl Bromide

Retrosynthetic Dissection and Pathway Design for 4-(4-Fluorobenzoyl)benzyl Bromide

Retrosynthetic analysis of this compound reveals a logical and convergent synthetic strategy. The most apparent disconnection is the carbon-bromine bond at the benzylic position. This functional group interconversion (FGI) points to a late-stage radical bromination of a toluene (B28343) derivative.

The precursor, 4-(4-fluorobenzoyl)toluene, also known as 4-methyl-4'-fluorobenzophenone, becomes the key intermediate. This diaryl ketone can be disconnected at the carbonyl-aryl bond, suggesting a Friedel-Crafts acylation reaction. This disconnection yields two possible pathways:

Pathway A: Acylation of toluene with 4-fluorobenzoyl chloride.

Pathway B: Acylation of fluorobenzene (B45895) with 4-methylbenzoyl chloride.

Precursor Synthesis Strategies and Their Academic Implications

The synthesis of the precursors identified through retrosynthesis is critical to the successful production of this compound. The primary intermediate is 4-methyl-4'-fluorobenzophenone, typically formed via a Friedel-Crafts acylation. For instance, the solvent-free acylation of fluorobenzene with benzoyl chloride, catalyzed by trifluoromethanesulfonic acid (TfOH) and rare earth triflates like La(OTf)₃, can achieve high selectivity and yield for the para-substituted product. sioc-journal.cnepa.govresearchgate.net

The subsequent step is the selective bromination of the methyl group of 4-methyl-4'-fluorobenzophenone. This is typically achieved under free-radical conditions, using a reagent like N-Bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under photoirradiation. prepchem.comresearchgate.net

Advanced Syntheses of 4-Fluorobenzyl Bromide and Congeneric Intermediates

While not a direct precursor in the primary synthetic route, 4-fluorobenzyl bromide is an important congeneric intermediate and a valuable building block in its own right. innospk.comchemicalbook.com Its synthesis illustrates several key bromination strategies that are broadly applicable in organic chemistry.

The conversion of 4-fluorobenzyl alcohol to 4-fluorobenzyl bromide serves as a model for the stereoselective halogenation of benzylic alcohols. Although 4-fluorobenzyl alcohol is achiral, the mechanisms involved are stereospecific. For chiral benzylic alcohols, these reactions would proceed with a predictable stereochemical outcome. The reaction typically proceeds via an Sₙ2 mechanism, which results in the inversion of configuration at a chiral center. Common reagents for this transformation include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). These reagents activate the alcohol's hydroxyl group, converting it into a good leaving group, which is then displaced by a bromide ion. The use of phosphorus tribromide is a versatile and high-yielding method for this conversion.

| Reagent | Solvent | Temperature | Yield | Reference |

| PBr₃ | Cyclohexane | 0–50°C | High | |

| HBr (48% aq.)/Acetic Acid | N/A | Reflux | 70% |

This table presents data for the conversion of benzylic alcohols to bromides, illustrating common methods.

The synthesis of 4-fluorobenzyl bromide can also be accomplished through a halide exchange reaction starting from the more readily available 4-fluorobenzyl chloride. chemicalbook.com This transformation, commonly known as the Finkelstein reaction, involves treating the chloride with an alkali metal bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), in a suitable polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724). The equilibrium is driven towards the product by the precipitation of the less soluble alkali metal chloride (e.g., NaCl) in the organic solvent. This method is highly efficient for producing alkyl and benzyl (B1604629) bromides from their corresponding chlorides. Boron trihalide reagents can also facilitate this exchange under mild conditions. nsf.gov

| Reagent | Solvent | Conditions | Outcome | Reference |

| NaBr | Acetone | Reflux | High conversion to bromide | nsf.gov |

| BBr₃ | Dichloromethane (B109758) | 0°C | Improved kinetics over acid catalysts | nsf.gov |

This table outlines conditions for the Finkelstein and related halide exchange reactions.

The most direct method for synthesizing 4-fluorobenzyl bromide is the radical bromination of 4-fluorotoluene. This reaction selectively functionalizes the benzylic position, which is activated for radical formation due to the resonance stabilization of the resulting benzyl radical. oregonstate.edu The reaction is typically performed using N-Bromosuccinimide (NBS) as the bromine source, which maintains a low concentration of Br₂ and HBr, thus suppressing competing electrophilic aromatic substitution on the electron-rich ring. The reaction requires a radical initiator, which can be a chemical initiator like benzoyl peroxide or AIBN, or photochemical initiation using UV light. prepchem.comyoutube.com Continuous-flow microreactors using visible light have also been shown to improve the efficiency and safety of such brominations. researchgate.net

| Brominating Agent | Initiator | Solvent | Conditions | Reference |

| N-Bromosuccinimide | Benzoyl Peroxide | Carbon Tetrachloride | Reflux | prepchem.com |

| N-Bromosuccinimide | UV Light (CFL) | Acetonitrile | Continuous-flow reactor | organic-chemistry.org |

| HBr / H₂O₂ | Visible Light | Solvent-free | Continuous-flow microreactor | researchgate.net |

This table details various conditions for the radical bromination of toluene derivatives.

Phosphine-based reagents provide a mild and efficient method for converting alcohols to bromides, known as the Appel reaction. manac-inc.co.jp This reaction typically involves a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or molecular bromine (Br₂). The reaction proceeds through the formation of a bromophosphonium salt, which then activates the alcohol's hydroxyl group. manac-inc.co.jp Subsequent nucleophilic attack by the bromide ion proceeds via an Sₙ2 mechanism, leading to the formation of the benzyl bromide and triphenylphosphine oxide. This method is known for its mild conditions and high functional group tolerance, making it suitable for complex substrates.

| Reagent System | Solvent | Key Intermediate | Mechanism | Reference |

| PPh₃ / CBr₄ | Dichloromethane | [(C₆H₅)₃P⁺OR]Br⁻ | Sₙ2 | manac-inc.co.jp |

| PPh₃ / Br₂ | Acetonitrile | [(C₆H₅)₃P⁺Br]Br⁻ | Sₙ2 | manac-inc.co.jp |

| Silphos / Br₂ | Acetonitrile | N/A | Heterogeneous | organic-chemistry.org |

This table summarizes phosphine-based reagents used for converting alcohols to bromides.

Synthetic Routes to 4-Fluorobenzoyl Halide Precursors

The primary precursor for the Friedel-Crafts acylation step is 4-fluorobenzoyl chloride. Its synthesis is a critical preceding step, with several established and optimized methods available.

Optimized Acylation Reactions Involving 4-Fluorobenzoic Acid Derivatives

The conversion of 4-fluorobenzoic acid to its more reactive acyl chloride derivative is a common and crucial transformation. Traditional methods often employ thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF). While effective, these reagents can be harsh and generate corrosive byproducts.

Recent advancements have focused on milder and more efficient protocols. For instance, the use of 2,4,6-trichloro ontosight.aiwisc.edunih.govtriazine (TCT) in the presence of DMF provides an efficient conversion of carboxylic acids to their corresponding chlorides at room temperature. The addition of sodium bromide to this system can directly yield the acyl bromide, though the chloride is more commonly used for subsequent Friedel-Crafts reactions. organic-chemistry.org Another approach involves the use of Silphos, a heterogeneous reagent [P(Cl)₃₋ₙ(SiO₂)ₙ], which reacts with carboxylic acids in the presence of a halogen source to produce the corresponding acyl halide. organic-chemistry.org The solid nature of the Silphos byproduct simplifies purification through simple filtration. organic-chemistry.org

A user on a chemistry forum described an attempt to synthesize 4-fluorobenzoyl chloride using 5 equivalents of oxalyl chloride and 10 mol% DMF in dichloromethane (DCM) with 4-fluorobenzoic acid, followed by reflux. reddit.com This highlights a common experimental approach, though challenges with impurities were noted, suggesting the importance of purification steps like washing with sodium bicarbonate solution. reddit.com

Modernized Friedel-Crafts Acylation Approaches for Aryl Ketone Formation

The Friedel-Crafts acylation is a cornerstone reaction for the formation of aryl ketones. libretexts.org The traditional method involves the use of an acyl chloride with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.org This reaction proceeds via the formation of an acylium ion, which then undergoes electrophilic aromatic substitution with an aromatic substrate like toluene. libretexts.org

In the context of synthesizing the core of this compound, toluene is acylated with 4-fluorobenzoyl chloride. The methyl group of toluene is an ortho-, para-director; however, in Friedel-Crafts acylation, the para-substituted product, 4-methyl-4'-fluorobenzophenone, is formed almost exclusively due to steric hindrance at the ortho position. libretexts.org A typical laboratory procedure involves treating benzene (B151609) or its derivatives with an acyl chloride and aluminum chloride, often with heating. libretexts.org For the acylation of toluene with acetyl chloride, a common procedure involves heating the mixture to about 60°C. libretexts.org

Modern advancements in Friedel-Crafts acylation aim to overcome the limitations of traditional Lewis acids, such as high catalyst loading and sensitivity to moisture. Novel catalysts like bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃) have been shown to be effective in catalytic amounts for the acylation of both activated and deactivated benzenes, including fluorobenzene. libretexts.org

A detailed experimental procedure for the Friedel-Crafts acylation of toluene involves adding aluminum chloride to a round-bottom flask with a solvent like methylene (B1212753) chloride, followed by the dropwise addition of the acyl chloride solution. scribd.com After the formation of the acylium ion, a solution of toluene is added. scribd.com The reaction is then quenched with ice and concentrated hydrochloric acid, followed by extraction and purification. scribd.com A video demonstration of the acylation of toluene outlines a similar procedure, emphasizing the exothermic nature of the reaction and the need for cooling. youtube.com

Direct and Convergent Synthetic Routes to this compound

Strategies Employing Late-Stage Functionalization of Benzyl Bromide Frameworks

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves introducing functional groups into a complex molecule at a late stage of the synthesis. nih.govnih.govresearchgate.netresearchgate.net This approach avoids the need to carry functional groups through a lengthy synthetic sequence. In the context of this compound, a key LSF strategy would be the benzylic bromination of the pre-formed 4-(4-fluorobenzoyl)toluene (also known as 4-fluoro-4'-methylbenzophenone).

The Wohl-Ziegler reaction is a classic method for benzylic bromination, typically employing N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or UV light in a non-polar solvent like carbon tetrachloride (CCl₄). organic-chemistry.org The reaction proceeds via a free radical mechanism, where a bromine radical abstracts a benzylic hydrogen, which is particularly susceptible to abstraction due to the resonance stabilization of the resulting benzylic radical. chadsprep.comlibretexts.org The low concentration of Br₂ generated in situ from NBS helps to minimize competing electrophilic aromatic substitution on the electron-rich rings. chadsprep.comlibretexts.org

A patent describes a process for preparing substituted benzyl bromides from the corresponding toluenes using a brominating agent in the presence of an azo initiator and an oxidizing agent. google.com This method is applicable to toluenes bearing electron-withdrawing groups like fluorine. google.com Another patent details the production of 4'-bromomethyl-2-cyanobiphenyl (B120350) by treating 4'-methyl-2-cyanobiphenyl with Br₂ in a halogenated hydrocarbon solvent, which provides a relevant example of benzylic bromination on a substituted toluene derivative. google.com

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| Substituted Toluenes | Brominating agent, Azo initiator, Oxidizing agent | 20-95°C | Substituted Benzyl Bromides | - | google.com |

| 4'-methyl-2-cyanobiphenyl | Br₂ | Halogenated hydrocarbon solvent | 4'-bromomethyl-2-cyanobiphenyl | High | google.com |

| Toluene | NBS, AIBN/UV light | CCl₄, reflux | Benzyl bromide | - | organic-chemistry.orgchadsprep.comlibretexts.org |

Multi-component Coupling Reactions for Expedient Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. rsc.org While a direct multi-component synthesis of this compound is not prominently described, related strategies for the synthesis of diaryl ketones and functionalized benzyl bromides exist.

For instance, a three-component cross-coupling of aryl bromides, carbon monoxide (or a CO surrogate), and aryl boronic acids, catalyzed by palladium, provides a general route to diaryl ketones. nih.gov This carbonylative Suzuki-Miyaura reaction could theoretically be adapted to construct the 4-fluorobenzoyl-toluene core.

Another relevant MCR involves the reaction of 2-alkynylbenzaldehydes, amines, zinc, and benzyl bromides, catalyzed by a combination of Mg(ClO₄)₂ and Cu(OTf)₂, to produce functionalized 1,2-dihydroisoquinolines. wisc.edunih.gov While this reaction does not directly yield the target molecule, it demonstrates the use of benzyl bromides as a component in complex, one-pot transformations. Homologation reactions of benzyl bromides with diazo compounds have also been reported, offering a way to insert a functionalized carbon into the C-C bond of a benzyl bromide derivative, retaining the bromide for further manipulation. nih.gov

Advanced Synthetic Techniques and Process Optimizations

To improve the efficiency, safety, and environmental impact of the synthesis of this compound, several advanced techniques and process optimizations can be employed.

For the Friedel-Crafts acylation step, microwave-assisted synthesis has been shown to significantly reduce reaction times. A procedure for the acylation of toluene with acetic anhydride (B1165640) under microwave heating demonstrates the feasibility of this technology. wisc.edu

In the benzylic bromination step, continuous-flow reactors offer enhanced safety and control over highly reactive intermediates. A continuous-flow protocol for the bromination of benzylic compounds using a small excess of NBS and a household compact fluorescent lamp (CFL) for initiation has been developed, avoiding hazardous solvents like CCl₄ by using acetonitrile instead. organic-chemistry.org

Continuous Flow Synthesis Protocols for Enhanced Throughput

Continuous flow synthesis offers a promising alternative to traditional batch processing for the production of benzyl bromides, providing improved safety, consistency, and scalability. This methodology utilizes microreactors or coiled tube reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

For the bromination of benzylic compounds, a continuous-flow protocol can be employed using N-bromosuccinimide (NBS) as the brominating agent. organic-chemistry.org The reaction is often initiated by a radical initiator or by photoactivation, for instance, using a compact fluorescent lamp (CFL). organic-chemistry.org Acetonitrile is a commonly used solvent, avoiding the use of hazardous chlorinated solvents like carbon tetrachloride. organic-chemistry.org The product stream from the reactor can be collected, and the steady-state portion is typically isolated for further purification. rsc.org

Key advantages of continuous flow synthesis include:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with highly reactive or hazardous reagents.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient thermal management and mixing.

Increased Throughput and Automation: Once optimized, flow systems can operate continuously for extended periods with minimal manual intervention, leading to higher productivity.

Reproducibility: Precise control over reaction conditions ensures consistent product quality.

A typical setup involves dissolving the starting material, 4-(4-Fluorobenzoyl)toluene, and NBS in acetonitrile. The solution is then pumped through a temperature-controlled reactor. The residence time is carefully optimized to maximize the conversion to the desired product while minimizing the formation of byproducts.

Mechanochemical Synthesis Approaches for Solvent-Minimization

Mechanochemistry, a solvent-free or low-solvent technique, utilizes mechanical force (e.g., grinding, milling) to induce chemical reactions. This approach is gaining traction as a green chemistry alternative, significantly reducing solvent waste and often leading to shorter reaction times and different product selectivities compared to solution-phase reactions.

While specific literature on the mechanochemical synthesis of this compound is not widely available, the principles of mechanochemistry can be applied to the benzylic bromination reaction. This would typically involve the solid-state grinding of 4-(4-Fluorobenzoyl)toluene with a solid brominating agent, such as N-bromosuccinimide, and a catalytic amount of a radical initiator. The energy input from the mechanical action would initiate the radical chain reaction, leading to the formation of the desired product.

Potential benefits of a mechanochemical approach include:

Reduced Solvent Usage: This method aligns with the principles of green chemistry by minimizing or eliminating the need for solvents.

Potentially Milder Reaction Conditions: Mechanical activation can sometimes lower the thermal energy required for a reaction to proceed.

Access to Different Polymorphs or Crystal Habits: Solid-state reactions can occasionally yield different crystalline forms of the product.

Catalytic Methodologies (e.g., Transition Metal Catalysis) in Targeted Synthesis

Catalytic methods are central to modern organic synthesis, offering efficient and selective pathways to complex molecules. For the synthesis of benzyl bromides, various catalytic approaches can be envisioned.

One established method for the synthesis of related compounds involves the use of a Lewis acid catalyst. For instance, the homologation of electron-rich benzyl bromides with diazo compounds can be catalyzed by tin(IV) bromide (SnBr₄). nih.gov This reaction proceeds through a formal insertion into the C(sp²)-C(sp³) bond. nih.gov While this specific reaction builds a more complex carbon skeleton, the underlying principle of Lewis acid catalysis to activate the benzylic position is relevant.

In a different catalytic approach, the preparation of 4-fluorobenzoyl chloride, a related precursor, utilizes a composite catalyst of ferric chloride and zinc chloride for the hydrolysis of 4-fluorotrichlorotoluene. google.com This highlights the use of transition metals to enhance reaction efficiency and yield in the synthesis of related benzoyl derivatives. google.com

Furthermore, borane-catalyzed reactions have been explored for the functionalization of benzylic C-F bonds. ed.ac.uk Although this involves the transformation of a fluoride (B91410) rather than the introduction of a bromide, it demonstrates the potential of main-group catalysts in activating the benzylic position for further transformations. ed.ac.uk

Analytical-Scale and Preparative-Scale Purification and Isolation Procedures

Following the synthesis of this compound, purification is a critical step to remove unreacted starting materials, reagents, and byproducts to achieve the desired level of purity for subsequent applications.

Recrystallization and Co-crystallization Techniques for High Purity

Recrystallization is a fundamental and powerful technique for purifying solid organic compounds. youtube.com The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. youtube.com For this compound, which is a solid at room temperature, recrystallization is an effective purification method.

The process involves dissolving the crude product in a minimal amount of a hot solvent in which the compound is highly soluble. youtube.comyoutube.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities, being present in a lower concentration, remain dissolved in the solvent. youtube.comyoutube.com The purified crystals are then collected by filtration. The choice of solvent is crucial; it should dissolve the compound well at elevated temperatures but poorly at lower temperatures. youtube.com Common solvents for recrystallization of similar compounds include methanol, ethanol (B145695), cyclohexane, and toluene. google.com

Co-crystallization, a related technique, involves crystallizing the target molecule with a second component (a co-former) to form a new crystalline solid with a defined stoichiometric ratio. While less common for simple purification, it can be a powerful tool for isolating compounds that are difficult to crystallize on their own or for modifying the physical properties of the solid.

Advanced Chromatographic Separation Methods (e.g., Flash Chromatography, HPLC)

Chromatographic techniques are indispensable for the purification of organic compounds, offering high resolution and versatility for a wide range of polarities and molecular weights.

Flash Chromatography is a rapid form of preparative column chromatography that uses a positive pressure to force the solvent through the stationary phase (typically silica (B1680970) gel), accelerating the separation process. umich.eduresearchgate.net This method is well-suited for the purification of gram-scale quantities of this compound. umich.edu The choice of eluent (solvent system) is critical for achieving good separation between the product and impurities. researchgate.net A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is often employed for benzyl bromides, where the less polar benzyl bromide will elute faster than more polar impurities. umich.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical and preparative purification technique. For preparative-scale purification, a larger column is used to handle greater quantities of material. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is a common mode for purifying compounds like benzyl bromides. sielc.com The use of fluorine-containing stationary phases has also been shown to be effective for the separation of alkyl bromides. nih.gov HPLC offers very high purity but is generally more expensive and time-consuming than flash chromatography for large-scale purifications. sielc.comnih.gov

The following table provides a summary of typical chromatographic conditions that could be adapted for the purification of this compound:

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Scale |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | UV (254 nm) | Milligram to Gram |

| Preparative HPLC | C18-functionalized silica | Acetonitrile/Water gradient | UV (e.g., 254 nm) | Milligram to Gram |

Reaction Pathways and Mechanistic Investigations of 4 4 Fluorobenzoyl Benzyl Bromide

Intrinsic Reactivity of the 4-Fluorobenzoyl Moiety

The 4-fluorobenzoyl group is a critical component of the molecule, featuring a fluorinated aromatic ring directly attached to a carbonyl group. This arrangement dictates its electronic properties and reaction patterns.

Electrophilic Aromatic Substitution Reaction Patterns on the Fluorinated Aromatic Ring

The fluorinated aromatic ring is subject to electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the two existing substituents: the fluorine atom and the acyl group. libretexts.org

Fluorine : Halogens are deactivating substituents due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic. However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, stabilizing the intermediate carbocation (arenium ion) when the electrophile adds to the ortho or para positions. libretexts.orguci.edu

Acyl Group (Benzoyl) : The carbonyl group is strongly deactivating and a meta-director. It deactivates the ring through both induction and resonance, pulling electron density out of the aromatic system. This makes attack at the ortho and para positions particularly unfavorable. byjus.comyoutube.com

When both are present, the powerful meta-directing effect of the acyl group typically dominates. Therefore, electrophilic substitution on the 4-fluorobenzoyl moiety of the molecule will be sluggish and will primarily occur at the positions meta to the carbonyl group, which are the positions ortho to the fluorine atom. uci.edu

Directing Effects on the Fluorinated Ring

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| Fluorine (F) | Deactivating | Ortho, Para |

| Acyl Group (C=O) | Strongly Deactivating | Meta |

| Combined Effect | Strongly Deactivated | Meta to Acyl (Ortho to Fluoro) |

Acyl Group Transformations and Derivatizations

The carbonyl carbon of the acyl group is an electrophilic center and can undergo various nucleophilic addition reactions. These transformations allow for the derivatization of the ketone moiety. Common reactions include:

Formation of Hydrazones : Reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone, which is often a crystalline solid useful for characterization. researchgate.net

Formation of Ketals : In the presence of an acid catalyst, the ketone can react with diols (e.g., ethylene (B1197577) glycol) to form a cyclic ketal. This reaction is often used as a protecting group strategy for the carbonyl.

Wittig Reaction : Reaction with a phosphorus ylide can convert the carbonyl group into an alkene.

Acyl Rearrangements : Under strong acid conditions, such as with polyphosphoric acid, intramolecular Friedel-Crafts acyl rearrangements can potentially occur, although this is less common for diaryl ketones unless specific structural features are present. researchgate.net

Chemoselectivity and Regioselectivity in Multi-functionalized Substrates

The presence of multiple reactive sites in 4-(4-Fluorobenzoyl)benzyl bromide necessitates careful control over reaction conditions to achieve selective transformations. slideshare.net

Strategic Differentiation of Reactive Centers

The molecule possesses three primary reactive centers with distinct chemical properties:

The Benzylic Carbon : This is the most reactive electrophilic site for nucleophilic substitution (SN1 or SN2) due to the good leaving group ability of bromide and the stability of the resulting benzylic carbocation/radical.

The Carbonyl Carbon : This is an electrophilic site for nucleophilic addition. It is generally less reactive than the benzylic carbon towards nucleophiles.

The Aromatic Rings : These are nucleophilic and can undergo electrophilic substitution, but they require harsh conditions (strong electrophile and catalyst) and are deactivated.

Strategic differentiation involves selecting reagents and conditions that favor reaction at one site over the others. slideshare.net For example, a soft, neutral nucleophile at low temperature would likely react exclusively at the benzylic carbon via an SN2 mechanism. In contrast, a strong, hard nucleophile (like an organometallic reagent) might preferentially add to the carbonyl group. Nucleophile choice can be a determining factor in regioselectivity. nih.gov

To achieve electrophilic aromatic substitution without affecting the other functional groups, one would need to use a Lewis acid catalyst and an appropriate electrophile, understanding that the reaction would be slow due to the deactivated nature of the rings. The benzyl (B1604629) bromide functionality is relatively stable to these conditions, though side reactions are possible. This strategic differentiation is fundamental to the synthetic utility of complex molecules like this compound.

Site-Selective Functionalization in Complex Systems

The structure of this compound presents two primary sites for chemical reaction: the electrophilic carbon of the benzyl bromide moiety and the carbonyl carbon of the ketone. In complex systems, achieving site-selective functionalization is crucial for the synthesis of well-defined molecular architectures. The benzyl bromide group is a potent alkylating agent, highly susceptible to nucleophilic substitution, while the ketone is susceptible to nucleophilic addition.

The benzylic position is particularly reactive due to the stability of the potential benzylic carbocation (in an SN1 pathway) or the accessibility of the carbon for backside attack (in an SN2 pathway). libretexts.orgmasterorganicchemistry.com The C-Br bond is relatively weak and bromide is an excellent leaving group, making this position the primary site for reaction with a wide range of nucleophiles such as amines, alcohols, and thiols. This inherent reactivity makes the benzyl bromide moiety the logical target for selective functionalization when designing synthetic routes.

Conversely, the ketone's carbonyl carbon is also electrophilic but generally requires stronger nucleophiles or activation by a Lewis or Brønsted acid to react. Therefore, in a competitive environment with a typical nucleophile under neutral or basic conditions, the reaction will overwhelmingly favor substitution at the benzylic position over addition to the ketone. This difference in reactivity allows for the selective modification of the benzyl bromide site while leaving the fluorobenzoyl portion of the molecule intact for subsequent transformations. This principle is fundamental in multistep syntheses where the ketone may be targeted in a later step under different reaction conditions.

Advanced Mechanistic Elucidation Methodologies

Understanding the precise mechanism of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. Advanced methodologies provide deep insight into the transient states and intermediates that govern the transformation from reactants to products.

Kinetic studies are fundamental to determining the mechanism of a chemical reaction. By measuring the reaction rate's dependence on the concentration of reactants, the reaction order can be established, which provides strong evidence for a particular pathway (e.g., SN1, SN2, or radical). For reactions of this compound with a nucleophile (Nu), the rate law can distinguish between a unimolecular (SN1) and a bimolecular (SN2) process.

SN1 Mechanism: Rate = k[this compound]

SN2 Mechanism: Rate = k[this compound][Nu]

The reaction rate can be monitored using techniques like conductivity measurements, where the formation of ionic products is tracked over time, or spectroscopic methods (UV-Vis, NMR). epa.gov Studies on similar systems involving substituted benzyl bromides have shown that the nature of the substituent, the nucleophile, the solvent, and the temperature all play critical roles in determining the dominant mechanism. epa.govdoubtnut.com The electron-withdrawing 4-fluorobenzoyl group is expected to destabilize the formation of a benzylic carbocation, thus disfavoring an SN1 pathway relative to unsubstituted benzyl bromide.

To illustrate, a hypothetical kinetic experiment could be designed to determine the reaction order. By varying the initial concentrations of the reactants and measuring the initial reaction rate, the order with respect to each reactant can be found.

Table 1: Hypothetical Kinetic Data for the Reaction with a Nucleophile (Nu)

| Experiment | Initial [Substrate] (M) | Initial [Nu] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁴ |

Isotopic labeling is a powerful technique for tracing the path of atoms and functional groups throughout a reaction, providing definitive evidence for or against a proposed mechanism. ias.ac.inresearchgate.net For this compound, specific atoms can be replaced with their heavier isotopes (e.g., ¹³C at the benzylic position, or deuterium (B1214612) on the benzylic carbon).

For example, to confirm an SN2 mechanism, one could use a stereochemically pure chiral variant of the substrate (if applicable) and demonstrate an inversion of stereochemistry. More directly, a kinetic isotope effect (KIE) study can be performed. By replacing the benzylic hydrogens with deuterium, one can measure the effect on the reaction rate. In an SN2 reaction, the C-H(D) bonds are not broken, so a small or negligible secondary KIE is expected. In contrast, mechanisms involving the cleavage of a C-H(D) bond in the rate-determining step would show a large primary KIE. While methods exist for synthesizing isotopically labeled benzyl bromides google.comscispace.com, specific studies on this compound are not prevalent. The general methodology, however, remains a crucial tool for unambiguous mechanistic validation. nih.gov

While many reactions of benzyl bromides are ionic (SN1/SN2), some can proceed through radical intermediates, especially under photochemical or high-temperature conditions. libretexts.org A benzylic radical is resonance-stabilized, making its formation plausible. masterorganicchemistry.com To detect the presence of a short-lived radical intermediate, trapping experiments are employed.

A radical trap is a molecule that reacts rapidly and irreversibly with a radical to form a stable, detectable product. A common and effective radical trap is 2,2,6,6-tetramethylpiperidinyloxy (TEMPO). researchgate.net If a reaction involving this compound is suspected to have a radical component, the reaction would be run in the presence of TEMPO. Homolytic cleavage of the C-Br bond would generate a 4-(4-fluorobenzoyl)benzyl radical. This radical would then be intercepted by TEMPO to form a stable alkoxyamine adduct.

The detection of this specific adduct via techniques like mass spectrometry or NMR spectroscopy would serve as strong evidence for the transient existence of the benzyl radical, thereby confirming a radical mechanism or pathway. Such experiments have been successfully used to study the reactivity of various benzyl radicals. researchgate.netacs.org

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, offering insights that are often difficult or impossible to obtain through experiments alone. Using methods like Density Functional Theory (DFT), chemists can model the entire reaction coordinate for proposed pathways.

For this compound, computational studies could be applied to:

Determine Ground-State Properties: Calculate the charge distribution and molecular orbital energies to identify the most electrophilic sites.

Model Reaction Pathways: Map the potential energy surfaces for competing SN1 and SN2 mechanisms. This involves locating the structures and energies of reactants, transition states, intermediates, and products.

Calculate Activation Energies: The calculated energy barrier (activation energy) for each pathway allows for a prediction of the most favorable mechanism. For example, the energy required to form the benzylic carbocation (SN1) can be directly compared to the energy of the bimolecular transition state (SN2).

Analyze Substituent Effects: Quantify the electronic influence of the 4-fluorobenzoyl group on the stability of intermediates and transition states.

Simulate Isotope Effects: Kinetic isotope effects can be calculated and compared with experimental values to further validate a proposed mechanism.

Quantum chemical calculations have been effectively used to investigate the decomposition and reactivity of the parent benzyl radical acs.org, demonstrating the power of these methods to provide detailed mechanistic understanding.

Applications of 4 4 Fluorobenzoyl Benzyl Bromide in Complex Molecule Synthesis

Utilization as a Versatile Alkylating Reagent in Organic Synthesis

The primary application of 4-(4-Fluorobenzoyl)benzyl bromide is as an alkylating agent. The benzyl (B1604629) bromide group readily participates in nucleophilic substitution reactions, typically via an SN2 mechanism, where the bromide ion is displaced by a nucleophile. The electron-withdrawing nature of the fluorine atom and the benzoyl group can enhance the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

This reagent is effectively used for the N-alkylation of various nitrogen-containing heterocycles, a key reaction in the synthesis of pharmaceuticals and biologically active compounds. The nitrogen atom in these rings acts as a nucleophile, displacing the bromide to form a new carbon-nitrogen bond. This strategy is instrumental in modifying the properties of heterocyclic scaffolds.

For example, the nitrogen atom of the indole (B1671886) ring system in isatin (B1672199) and its derivatives can be readily alkylated. Studies have shown that N-alkylation of isatin is a crucial step in creating derivatives with diverse biological properties. rsc.org A specific instance is the synthesis of 1-(4-fluorobenzyl)-5-bromoindolin-2,3-dione, where the nitrogen of the isatin ring is functionalized using a fluorinated benzyl halide. nih.gov This N-benzylation is often critical for achieving desired biological activity, as unsubstituted indole rings can exhibit weaker or no activity. ias.ac.in The reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). rsc.orgresearchgate.net

Oxygen nucleophiles, such as those in phenols, carboxylic acids, and alcohols, can be alkylated by this compound to form ethers and esters. These reactions are fundamental in organic synthesis for installing protecting groups or for linking molecular fragments.

The formation of a benzyl ester from a carboxylic acid is a representative example. In a typical procedure, the carboxylic acid is treated with a base like potassium carbonate (K₂CO₃) in a solvent such as DMF, which deprotonates the acid to form a carboxylate anion. The subsequent addition of a benzyl bromide, such as this compound, results in the nucleophilic displacement of the bromide to yield the corresponding benzyl ester. libretexts.org Similarly, phenols can be alkylated to form diaryl ethers. For instance, 4-cyanophenol reacts with benzyl bromides in the presence of K₂CO₃ in refluxing acetone (B3395972) to produce 4-(benzyloxy)benzonitriles. arkat-usa.org While transition-metal catalysis is sometimes employed to overcome limitations of the classic Williamson ether synthesis, direct SN2 displacement with reactive halides like benzyl bromides remains a widely used method. sciensage.inforsc.org

The high nucleophilicity of sulfur compounds makes thiols and thiophenols excellent partners for alkylation with benzyl bromides, leading to the formation of thioethers (sulfides). acs.org This reaction is a cornerstone for creating C-S bonds in numerous organic and medicinal compounds.

The general procedure involves the reaction of a thiol with an alkyl halide. acs.org A convenient one-pot method for synthesizing benzyl thioethers uses thiourea (B124793) and two equivalents of a benzyl halide. The first halide reacts with thiourea to form an isothiuronium (B1672626) salt, which is hydrolyzed in situ with a base like sodium hydroxide (B78521) to generate a thiolate. This thiolate then reacts with the second benzyl halide to form the thioether, avoiding the need to handle volatile and malodorous thiols. Another approach involves the direct reaction of a thiol with a benzyl halide under phase-transfer catalysis conditions, which is efficient for biphasic reactions. The reaction of benzyl chlorides with thiols is also effectively catalyzed by modified basic clays, affording high yields of the corresponding sulfides. libretexts.org

Strategic Role in the Construction of Pharmaceutical Scaffolds and Intermediates

The 4-(4-fluorobenzoyl)benzyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into various heterocyclic systems has led to the development of compounds with significant therapeutic potential.

The indole nucleus is a ubiquitous feature in natural products and pharmaceuticals. Functionalization of the indole ring, particularly at the N-1 and C-3 positions, is a common strategy for generating novel bioactive molecules. This compound serves as a key building block for introducing a bulky, functionalized substituent onto the indole nitrogen.

Research has shown that N-arylmethyl substituted indole derivatives can act as potent antiplatelet aggregation agents. ias.ac.in In these syntheses, an imine intermediate, formed from an aniline (B41778) derivative and isatin, is activated with a base like sodium hydride and then reacted with a substituted benzyl halide to yield the final N-benzylated indole product. ias.ac.in The presence of the N-benzyl group is often found to be essential for optimal activity. ias.ac.in Furthermore, indole-benzimidazole derivatives bearing a p-fluorobenzyl group have demonstrated notable anti-cancer properties.

Isatin (1H-indole-2,3-dione) and its derivatives are versatile precursors for a wide range of heterocyclic compounds with broad biological activities. The N-H group of the isatin core is a common site for modification, and N-alkylation is a key step in many synthetic pathways. rsc.org

The synthesis of N-benzyl isatin derivatives can be achieved through both conventional heating and microwave irradiation methods. A typical procedure involves reacting the isatin derivative with a benzyl halide (like benzyl chloride or bromide) and potassium carbonate in DMF. researchgate.net Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes. researchgate.netacs.org For example, the synthesis of 1-(4-fluorobenzyl)-5-bromoindolin-2,3-dione highlights the direct use of a fluorinated benzylating agent to create a functionalized isatin scaffold. nih.gov

Table 1: Synthesis of N-Alkylated Isatin Derivatives

| Starting Isatin | Reagent | Base/Solvent | Method | Product | Reference |

|---|---|---|---|---|---|

| Isatin | Benzyl chloride | K₂CO₃ / DMF | Conventional (80°C, 12h) | 1-Benzylisatin | researchgate.net |

| Isatin | Benzyl chloride | K₂CO₃ / DMF | Microwave (200W, 5 min) | 1-Benzylisatin | researchgate.net |

| Isatin | Alkyl bromide/iodide | CaH₂ / DMF | Conventional (60°C, 1h) | N-Alkylisatin | |

| 5-Bromoisatin | 4-Fluorobenzyl bromide | K₂CO₃ / DMF | Not specified | 1-(4-Fluorobenzyl)-5-bromoindolin-2,3-dione | nih.gov |

Derivatization of Adenine (B156593) and Purine (B94841) Analogs

The alkylation of purine bases is a fundamental strategy for creating a diverse range of derivatives with potential applications in medicinal chemistry. While direct studies employing this compound are not extensively documented, the reactivity of analogous benzyl bromides provides a clear precedent for its application. For instance, the closely related compound, 4-fluorobenzyl bromide, has been successfully used as an alkylating agent in the preparation of adenine derivatives. sigmaaldrich.comchemicalbook.com Specifically, it reacts with 8-bromoadenine (B57524) to yield a mixture of N-alkylated products, namely 8-bromo-9-(4-fluorobenzyl)adenine and 8-bromo-3-(4-fluorobenzyl)adenine. sigmaaldrich.com

This type of alkylation is crucial for developing compounds that can act as inhibitors for various enzymes. A general synthetic scheme for creating benzyl-substituted purine-based inhibitors involves the reaction of a purine scaffold with a suitable benzyl bromide reagent in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724). nih.gov Furthermore, the synthesis of 4-N-benzyl derivatives of tubercidin (B1682034) and other 7-deazapurine antibiotics has been achieved through alkylation with benzyl bromide or 4-nitrobenzyl bromide, followed by a Dimroth rearrangement. organic-chemistry.org This body of work strongly suggests that this compound is a highly suitable reagent for introducing a fluorobenzoyl-containing benzyl group onto adenine and other purine analogs, thereby enabling the exploration of new chemical space for drug discovery.

Contribution to the Synthesis of Benzylpiperidine Frameworks

The 4-benzylpiperidine (B145979) scaffold is a key structural motif in a multitude of pharmacologically active compounds, including serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors (SNRIs). nih.govlibretexts.org The synthesis of N-substituted piperidine (B6355638) derivatives frequently involves the N-alkylation of a piperidine ring with a benzyl halide. A common method for preparing 1-benzyl-4-piperidone, a precursor to many 4-benzylpiperidine derivatives, involves the reaction of 4-piperidone (B1582916) with benzyl bromide in the presence of a base like potassium carbonate. mdpi.com

Given this established synthetic route, this compound serves as a logical and effective reagent for introducing the 4-(4-fluorobenzoyl)benzyl group onto the piperidine nitrogen. This reaction would yield N-[4-(4-fluorobenzoyl)benzyl]piperidine derivatives. Such compounds are of significant interest, as exemplified by the related compound 4-(4-fluorobenzoyl)piperidine, which is a critical intermediate in the synthesis of various analgesics and anti-inflammatory drugs. The synthesis of these frameworks is crucial for developing new multi-target drugs, including triple reuptake inhibitors (TRIs), which modulate serotonin, norepinephrine, and dopamine (B1211576) levels and are investigated for treating conditions like depression. nih.gov

Fabrication of Fluorinated Pyrrole (B145914) Derivatives

Pyrrole rings are fundamental components of many natural products and pharmaceuticals. Several classical methods exist for their synthesis, including the Hantzsch, Knorr, and Paal-Knorr syntheses. pharmaguideline.com The Hantzsch pyrrole synthesis, in particular, utilizes the reaction of an α-haloketone with a β-ketoester and ammonia (B1221849) or a primary amine. pharmaguideline.com

This compound, which can be considered a phenacyl bromide derivative, fits the structural requirements of the α-haloketone component in the Hantzsch synthesis. Research has shown that related compounds, such as 4-fluorophenacyl bromide, react with amidine salts in a basic medium to produce substituted 2-aminopyrrole derivatives. ekb.eg This demonstrates the potential of using α-bromo ketones bearing a fluorophenyl group to construct fluorinated pyrrole rings. By analogy, this compound could be condensed with β-dicarbonyl compounds and an amine source to fabricate highly functionalized, fluorinated pyrrole derivatives, which are of interest for their potential biological activities.

Intermediate in the Synthesis of Indolizine (B1195054) Derivatives

Indolizine is a nitrogen-containing heterocyclic system that forms the core of various biologically active compounds and fluorescent materials. epa.govwikipedia.org A powerful method for synthesizing the indolizine ring is the Tschitschibabin reaction, which involves the reaction of a pyridinium (B92312) ylide with an α,β-unsaturated carbonyl compound. A common route to the necessary pyridinium salt intermediate involves the reaction of a pyridine (B92270) derivative with a phenacyl bromide. epa.gov

This compound is an ideal candidate for this initial step. Research has demonstrated the synthesis of novel 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate derivatives. epa.gov In this process, a substituted 4-aminopyridine (B3432731) is first reacted with a phenacyl bromide (in this case, 4-bromo- or 4-fluorophenacyl bromide) to form the corresponding quaternary pyridinium salt. This salt is then treated with an electron-deficient alkyne in the presence of a base like potassium carbonate to induce a 1,3-dipolar cycloaddition, followed by aromatization to yield the final substituted indolizine. epa.gov The fluorobenzoyl group from the initial bromide reagent becomes a key substituent at the 3-position of the indolizine core, highlighting the direct role of this type of reagent in building these complex heterocyclic systems.

Application in Material Science and the Design of Advanced Chemical Entities

The unique combination of a reactive benzyl bromide handle and a rigid, polar 4-fluorobenzoyl group makes this compound a promising building block in material science. The benzyl bromide moiety provides a convenient site for grafting the molecule onto polymer backbones or surfaces. This approach is used to create well-defined, densely functionalized polymers, such as star-branched polymers and graft copolymers. epa.govresearchsolutions.comresearchgate.net By incorporating the 4-(4-fluorobenzoyl)benzyl group, materials with tailored properties, such as enhanced thermal stability or specific surface interactions, can be designed.

The rigid benzophenone (B1666685) core is a common feature in molecules exhibiting aggregation-induced emission (AIE). rsc.orgnih.govresearchgate.net AIE is a phenomenon where non-emissive molecules become highly fluorescent upon aggregation in the solid state or in poor solvents, a process often attributed to the restriction of intramolecular rotation. researchgate.net The introduction of benzyl groups to fluorescent backbones has been shown to enhance AIE characteristics. koreascience.kr Therefore, this compound can be used to synthesize novel AIEgens, where the fluorobenzoyl group influences the electronic properties and crystal packing, potentially leading to materials for use in organic light-emitting diodes (OLEDs) and chemical sensors.

Furthermore, the introduction of polar groups like the fluorobenzoyl moiety is a key strategy in the design of liquid crystals. mdpi.combeilstein-journals.orgresearchgate.nettcichemicals.com The dipole moment associated with the C-F and C=O bonds can influence the dielectric anisotropy of the resulting material, a critical parameter for display technologies. Related structures, such as 4-fluorobenzylammonium (B8765559) bromide, are used as precursors in the synthesis of perovskites for opto-electronic applications, including highly efficient light-emitting diodes (LEDs). greatcellsolarmaterials.com This suggests a role for this compound in creating advanced functional materials with tailored electronic and photophysical properties.

Development of Novel Chemical Transformations Facilitated by the Compound

Exploration of Catalytic Cross-Coupling Reactions

This compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. The benzylic C-Br bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. libretexts.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. wikipedia.orglibretexts.org Benzylic bromides are effective substrates for Suzuki coupling with arylboronic acids. nih.govlookchem.com Studies have shown that benzyl bromides bearing electron-withdrawing groups react efficiently, suggesting that this compound would readily couple with various aryl- and vinylboronic acids to produce diarylmethanes and related structures. lookchem.com This transformation is highly valued for its functional group tolerance and is widely used in the synthesis of pharmaceuticals and fine chemicals. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org The scope has been extended to include sp³-hybridized halides like benzyl bromides. nih.gov A palladium catalyst, often with a copper(I) co-catalyst, facilitates the coupling of benzyl bromides with terminal alkynes to generate benzylic acetylenes. nih.govlibretexts.org These products are versatile intermediates for synthesizing natural products, pharmaceuticals, and materials via "click" chemistry. nih.gov The reaction proceeds under mild conditions and tolerates a wide array of functional groups. nih.gov

Heck Reaction: The classic Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene. libretexts.orgmdpi.com While direct coupling of benzyl halides can be complex, they are used in tandem or one-pot reaction sequences. For example, a benzyl bromide can be converted in situ to an aldehyde via Kornblum oxidation, which then undergoes a Wittig reaction to form an alkene; this alkene can then participate in a subsequent Heck reaction with an aryl halide, all within a single pot. nih.gov This demonstrates the utility of benzyl bromides as precursors for substrates in Heck-type transformations.

The reactivity of this compound in these cornerstone catalytic reactions makes it a powerful tool for the assembly of complex molecular architectures from simpler, readily available starting materials.

Cycloaddition and Annulation Strategies for Ring Systems

The utility of a chemical compound in the synthesis of complex molecules is often demonstrated by its ability to participate in reactions that construct cyclic frameworks. While direct and specific examples of this compound in cycloaddition and annulation reactions are not extensively documented in publicly available scientific literature, the reactivity of analogous benzyl bromide derivatives provides a strong indication of its potential applications in the formation of diverse ring systems. The inherent reactivity of the benzyl bromide moiety, coupled with the electronic influence of the 4-fluorobenzoyl group, suggests its plausible role as a key building block in various ring-forming strategies.

Benzyl bromides are versatile reagents in organic synthesis, frequently employed in the construction of carbocyclic and heterocyclic rings through annulation processes. One notable strategy involves the palladium-catalyzed cascade carbonylation and annulation of benzyl bromides with other reactants, such as vinyl benzoxazinanones and carbon monoxide. This method facilitates the efficient assembly of chiral dihydroquinolinones, which are significant structural motifs in medicinal chemistry. organic-chemistry.org The reaction proceeds through the generation of a ketene (B1206846) intermediate from the carbonylation of the benzyl bromide, which then undergoes a catalyzed annulation to form the heterocyclic product. organic-chemistry.org This type of transformation highlights the potential for this compound to serve as a precursor to complex, polycyclic structures.

Furthermore, the benzyl bromide unit can be a key component in formal insertion reactions with diazo compounds, catalyzed by a Lewis acid. This process involves the formal insertion of a diazo group into the C(sp²)–C(sp³) bond of the benzyl bromide derivative. nih.gov The resulting product, which contains a benzylic quaternary center and an alkyl bromide, is primed for further derivatization, including subsequent cyclization reactions. nih.gov For instance, the newly installed alkyl bromide can be displaced by a nucleophile to initiate an intramolecular cyclization, thereby constructing a new ring system.

The table below summarizes representative annulation strategies involving benzyl bromide derivatives, which can be considered analogous to the potential reactivity of this compound.

| Reaction Type | Reactants | Catalyst/Reagent | Product Type |

| Cascade Carbonylation/Annulation | Benzyl bromides, CO, Vinyl benzoxazinanones | Palladium / Chiral Lewis Base | Chiral Dihydroquinolinones |

| Formal C-C Bond Insertion/Cyclization | Benzyl bromides, Diazo compounds | Lewis Acid (e.g., SnBr₄) | Cyclic compounds with benzylic quaternary centers |

In the context of cycloaddition reactions, while direct participation of the benzyl bromide moiety is less common, it can be incorporated into substrates that then undergo cycloaddition. For example, a benzyl bromide could be used to alkylate a diene or a dipolarophile, which then participates in a [4+2] or a [3+2] cycloaddition, respectively. The 4-fluorobenzoyl group in the target molecule would likely influence the electronic properties of such a system, potentially affecting the stereoselectivity and regioselectivity of the cycloaddition.

It is important to note that the specific substitution pattern of this compound, with its electron-withdrawing 4-fluorobenzoyl group, would play a significant role in its reactivity. This group would influence the stability of any cationic intermediates that might form during a reaction, which is a key consideration in many annulation and cycloaddition pathways.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the stable three-dimensional arrangements of atoms (geometry optimization) and exploring the different spatial orientations (conformations) of a molecule.

For 4-(4-Fluorobenzoyl)benzyl bromide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, would be employed to find the molecule's lowest energy structure. researchgate.netijcce.ac.ir The key flexible points in this molecule are the dihedral angles around the carbonyl-phenyl and benzyl-phenyl bonds. A conformational analysis would reveal the most stable arrangement, likely a non-planar structure where the phenyl rings are twisted relative to each other to minimize steric hindrance. Studies on similar substituted biaryl ketones and benzyl (B1604629) derivatives confirm that DFT accurately predicts these geometric parameters. ijcce.ac.irnlss.org.in

A primary output of geometry optimization is a set of structural parameters. While specific experimental data for the title compound is unavailable, a theoretical calculation would produce a table of optimized bond lengths and angles.

Illustrative Data Table: Predicted Geometrical Parameters from DFT This table is a hypothetical representation of data that would be generated from a DFT/B3LYP/6-311G(d,p) calculation, based on typical values for similar chemical bonds.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(carbonyl)-O | ~1.21 |

| Bond Length (Å) | C(benzyl)-Br | ~1.97 |

| Bond Length (Å) | C(aromatic)-F | ~1.35 |

| Bond Angle (°) | Phenyl-C(carbonyl)-Phenyl | ~120.5 |

| Dihedral Angle (°) | F-C-C-C(carbonyl) | ~180.0 |

| Dihedral Angle (°) | C(carbonyl)-C-C-C(benzyl) | Variable (twist angle) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without empirical parameters. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for specific electronic properties.

For this compound, ab initio calculations would be valuable for precisely determining properties such as ionization energy, electron affinity, and electronic transition energies, which are crucial for understanding its behavior in redox reactions and its spectroscopic characteristics. Studies on related benzyl halides have shown that ab initio calculations are essential for accurately describing phenomena like electron attachment and the formation of radical anions. acs.orgacs.org Research on fluorinated aromatic compounds further demonstrates that these methods can precisely quantify the effects of fluorination on molecular stability and reactivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanics describes the static properties of a molecule, molecular dynamics (MD) simulations are used to model its motion over time. uni-marburg.de An MD simulation treats atoms as classical particles moving according to a force field, allowing for the exploration of the molecule's conformational landscape and its interactions with its environment (e.g., solvent molecules). youtube.com

For this compound, an MD simulation would reveal the dynamic nature of the twists and rotations within the molecule, showing how it samples different conformations in solution. youtube.com This is particularly important for understanding how the molecule's shape adapts to fit into the active site of a biological target or to interact with other reactants. MD simulations on similar fluorinated benzophenones and benzyl derivatives have been used to understand their interactions within protein binding pockets and to rationalize their biological activity. mq.edu.aunih.gov

Computational Insights into Reaction Mechanisms

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms, mapping out the energetic landscape that connects reactants to products.

Reactions proceed through a high-energy state known as the transition state (TS). Identifying the geometry and energy of the TS is key to understanding a reaction's speed and mechanism. Computational methods can locate these fleeting structures and calculate the activation energy (the energy barrier that must be overcome for the reaction to occur).

The benzyl bromide moiety is a reactive functional group, prone to nucleophilic substitution reactions (SN1 and SN2). Computational studies on benzyl bromide and its derivatives have extensively modeled these reactions. researchgate.netvaia.com For this compound, calculations could determine whether its reactions proceed via a two-step SN1 mechanism (involving a stable benzylic carbocation intermediate) or a one-step SN2 mechanism. vaia.com The electronic nature of the 4-fluorobenzoyl group would influence the stability of the carbocation and the structure of the transition state. Detailed computational analysis has revealed that for many benzyl bromides, the reaction proceeds through a rate-determining SN1 mechanism for C-C bond formation. nih.gov

Illustrative Data Table: Calculated Activation Energies for a Hypothetical SN2 Reaction This table illustrates the kind of data that would be generated for a reaction with a nucleophile (Nu⁻). Values are hypothetical.

| Reactant System | Computational Method | Solvent Model | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| 4-(FBz)BnBr + Cl⁻ | DFT (ωB97X-D/def2-TZVP) | Water (SMD) | ~22.5 |

| Benzyl Bromide + Cl⁻ | DFT (ωB97X-D/def2-TZVP) | Water (SMD) | ~24.0 |

| 4-(FBz)BnBr + Cl⁻ | DFT (ωB97X-D/def2-TZVP) | Acetonitrile (B52724) (SMD) | ~20.1 |

Structure-Reactivity Relationships Derived from Computational Data

Computational chemistry provides a powerful lens for understanding the relationship between the molecular structure of this compound and its chemical reactivity. Through methods like Density Functional Theory (DFT), it is possible to model the molecule's behavior in chemical reactions, particularly nucleophilic substitutions which are characteristic of benzyl bromides. researchgate.net

The reactivity of benzyl bromides is significantly influenced by the electronic properties of the substituents on the aromatic ring. The 4-fluorobenzoyl group in this compound acts as an electron-withdrawing group. This is due to the combined inductive effect of the fluorine atom and the carbonyl group. Computational studies on substituted benzyl bromides have shown that electron-withdrawing groups can accelerate nucleophilic substitution reactions by stabilizing the transition state. researchgate.net

The transition state in an S_N2 reaction involving a benzyl bromide is typically trigonal-bipyramidal. Computational models can precisely calculate the geometry and energy of this transition state. For this compound, it is expected that the electron-withdrawing nature of the 4-fluorobenzoyl substituent would lead to a more "product-like" or "tighter" transition state compared to unsubstituted benzyl bromide. rsc.org This implies that the bond to the incoming nucleophile is more formed, and the bond to the leaving bromide group is more broken in the transition state.

Quantitative structure-reactivity relationships (QSRRs) can be developed using computational data. chemrxiv.orgchemrxiv.orgresearchgate.net These models correlate structural or electronic parameters (descriptors) derived from computations with experimentally observed reaction rates. For a series of related benzyl bromides, descriptors such as the calculated partial charge on the benzylic carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and Hammett constants can be used to predict reactivity. In the case of this compound, the strong electron-withdrawing character of the substituent would result in a lower LUMO energy, making it more susceptible to nucleophilic attack.

The following table illustrates the expected trends in computational parameters and their correlation with the reactivity of substituted benzyl bromides.

| Substituent at para-position | Electronic Effect | Expected LUMO Energy | Expected Partial Charge on Benzylic Carbon | Predicted Reactivity in S_N2 Reactions |

| -OCH₃ | Electron-donating | Higher | Less positive | Slower |

| -H | Neutral | Intermediate | Intermediate | Baseline |

| -NO₂ | Strongly electron-withdrawing | Lower | More positive | Faster |

| -CO-C₆H₄-F | Electron-withdrawing | Low | More positive | Fast |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic data of molecules like this compound, providing insights that complement experimental findings.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. For this compound, the protons on the benzyl and benzoyl rings will have distinct chemical shifts due to their different electronic environments. The protons on the benzoyl ring are expected to be deshielded (appear at a higher ppm) compared to those on the benzyl ring due to the electron-withdrawing effect of the carbonyl group. The fluorine atom will cause splitting of the signals for the nearby protons and carbons in the benzoyl ring. The benzylic protons (-CH₂Br) are expected to appear in the range of 4.5-5.0 ppm, a region characteristic for such protons. chemicalbook.comchemicalbook.com

The following table shows a hypothetical comparison of predicted ¹H NMR chemical shifts for this compound based on computational models and data from similar compounds. chemicalbook.com

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Benzylic (-CH₂Br) | 4.6 | Singlet | - |

| Benzyl Ring (ortho to CH₂Br) | 7.4 | Doublet | ~8 |

| Benzyl Ring (meta to CH₂Br) | 7.5 | Doublet | ~8 |

| Benzoyl Ring (ortho to CO) | 8.0 | Doublet of doublets | ~8, ~5 (H-F coupling) |

| Benzoyl Ring (meta to CO) | 7.2 | Triplet | ~8 |

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net For this compound, key predicted vibrational frequencies would include:

C=O stretch: A strong absorption band is expected in the region of 1650-1680 cm⁻¹ for the benzoyl carbonyl group.

C-F stretch: A strong band in the region of 1200-1250 cm⁻¹.

C-Br stretch: A weaker band in the lower frequency region, typically around 600-700 cm⁻¹.

Aromatic C-H and C=C stretches: These would appear in their characteristic regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

The following table summarizes the expected key IR absorption frequencies for this compound based on computational predictions and known data for similar compounds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Carbonyl (C=O) Stretch | 1665 | Strong |

| Aromatic C=C Stretch | 1595, 1485 | Medium-Strong |

| C-F Stretch | 1230 | Strong |

| C-Br Stretch | 650 | Weak-Medium |

Computational Analysis of Fluorine's Electronic Influence on Reactivity and Stability

Computational methods allow for the quantification of this effect. For instance, Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on the atoms of the molecule. This would show a significant positive charge on the carbon atom attached to the fluorine, and this effect would be propagated through the benzoyl ring to the benzylic system. This electron withdrawal stabilizes the transition state of nucleophilic substitution reactions at the benzylic carbon, thereby increasing the reaction rate.

While fluorine has a strong -I effect, it also possesses a +M (mesomeric or resonance) effect due to its lone pairs of electrons, which can donate electron density to the aromatic ring. However, for fluorine, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing reactivity. Computational studies can model the molecular orbitals to visualize the interplay of these effects. The Highest Occupied Molecular Orbital (HOMO) and LUMO distributions can reveal how the fluorine atom influences the electronic structure of the entire molecule.

The following table summarizes the electronic influence of the fluorine atom in this compound as would be determined by computational analysis.

| Electronic Effect | Description | Impact on Reactivity | Impact on Stability |